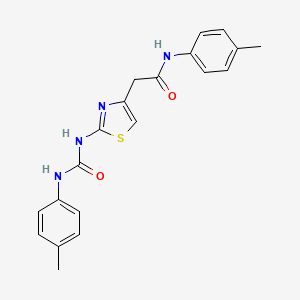

![molecular formula C21H13N3O6 B2669119 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-42-3](/img/structure/B2669119.png)

2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups. These include a methylisoxazole ring, a nitrophenyl group, and a dihydrochromenopyrrole dione structure. Each of these groups contributes to the overall properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring, for example, is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), which can have implications for the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For instance, the nitro group on the phenyl ring could potentially undergo reduction reactions to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of polar groups like the nitro group could impact the compound’s solubility in different solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Chemical Transformations : The compound and its derivatives are synthesized through various chemical reactions and processes. For example, studies have detailed the unexpected transformation during synthesis attempts, showcasing the complexity and the challenges faced in the preparation of specific isoxazole derivatives (Coppola et al., 1998). These processes are critical for understanding the compound's chemistry and for developing methodologies for new synthetic routes.

Applications in Polymer and Material Science

Conducting Polymers and Electrochromic Devices : Derivatives of the compound have been explored for their applications in creating new soluble conducting polymers, which are significant for electrochromic devices (Variş et al., 2006). Such materials are crucial for developing technologies that require adjustable transparency or color changes under electric field applications.

Electron Transport Layers in Solar Cells : Novel alcohol-soluble n-type conjugated polyelectrolytes derived from similar compounds have been synthesized for use as electron transport layers in inverted polymer solar cells, highlighting their potential in enhancing energy conversion efficiency (Hu et al., 2015).

Chemical Reactivity and Mechanistic Insights

Redox-Denitration Reactions : The chemical reactivity of nitrophenyl derivatives has been studied, with research uncovering new redox-denitration reactions of aromatic nitro compounds, providing insights into novel reaction pathways and mechanisms (Rees & Tsoi, 2000).

C-Acylation of Pyrroles and Indoles : Research has also focused on the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, demonstrating the compound's versatility in synthetic organic chemistry (Katritzky et al., 2003).

Future Directions

properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O6/c1-11-10-16(22-30-11)23-18(12-6-8-13(9-7-12)24(27)28)17-19(25)14-4-2-3-5-15(14)29-20(17)21(23)26/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGXJFDXJLSDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

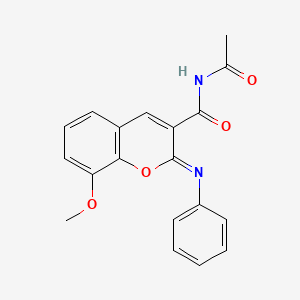

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2669040.png)

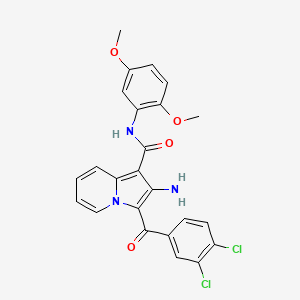

![2-methoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2669041.png)

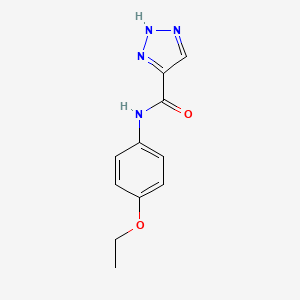

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2669044.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2669046.png)

![5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2669047.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2669048.png)

![N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2669052.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2669054.png)

![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2669056.png)

![1-Fluorosulfonyloxy-3-[2-(methylamino)-2-oxoethoxy]benzene](/img/structure/B2669059.png)